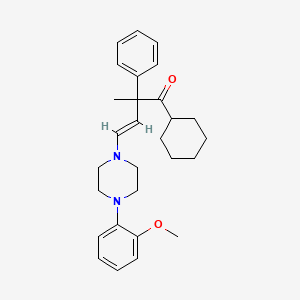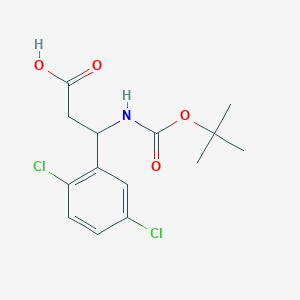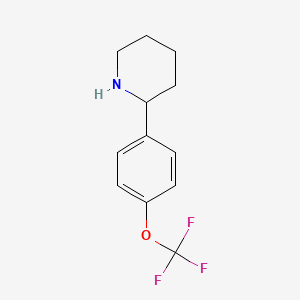![molecular formula C20H16N2OS B12091505 N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide CAS No. 76838-57-8](/img/structure/B12091505.png)
N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide consists of a biphenyl group attached to a carbamothioyl group, which is further connected to a benzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide typically involves the reaction of 3-aminobiphenyl with benzoylisothiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out at elevated temperatures, usually around 50°C, and requires stirring for several hours to ensure complete conversion. The product is then isolated through filtration and recrystallization to obtain a pure compound .
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
化学反応の分析
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiourea derivatives
科学的研究の応用
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is used in various bioassays to evaluate its efficacy and mechanism of action.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases. Its derivatives have shown promise in preclinical studies for their pharmacological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
作用機序
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The binding interactions are typically mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .
類似化合物との比較
N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide can be compared with other similar compounds, such as:
N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure but with a thiazole ring instead of a biphenyl group. Exhibits different biological activities and reactivity.
N-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide: Contains a pyrazole ring, leading to distinct chemical and biological properties.
N-(Benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Benzoxazole derivatives with varying substituents, showing diverse pharmacological activities.
特性
CAS番号 |
76838-57-8 |
|---|---|
分子式 |
C20H16N2OS |
分子量 |
332.4 g/mol |
IUPAC名 |
N-[(3-phenylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H16N2OS/c23-19(16-10-5-2-6-11-16)22-20(24)21-18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H,(H2,21,22,23,24) |
InChIキー |
GERGQEWDJQXHNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)

![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)








![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
